3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
Background on Sulfonyl Piperazine Pyridazine Derivatives
Sulfonyl piperazine pyridazine derivatives represent a specialized class of heterocyclic compounds that integrate three distinct pharmacophoric elements: a pyridazine core, a sulfonyl piperazine moiety, and a substituted pyrazole group. These structural components synergistically enhance molecular interactions with biological targets, particularly in antimicrobial and anticancer contexts. The pyridazine ring (1,2-diazine) contributes a high dipole moment (~4.22 D) and dual hydrogen-bonding capacity, enabling robust π-π stacking interactions with aromatic residues in enzyme active sites.
The sulfonyl piperazine group, as demonstrated in LpxH inhibitors like JH-LPH-107, provides critical hydrogen-bonding interactions with bacterial enzymes through its sulfonamide oxygen atoms while maintaining optimal spatial orientation through the piperazine scaffold. When combined with the pyridazine core, this configuration creates a three-dimensional architecture capable of penetrating the complex outer membrane of Gram-negative pathogens—a key challenge in antibiotic development.
The 3-methylpyrazole substituent introduces additional hydrophobic interactions and potential metal-coordination capabilities, as observed in kinase inhibitors targeting ATP-binding pockets. This trifunctional design enables simultaneous engagement with multiple binding regions, as evidenced by recent crystallographic studies of related compounds bound to Klebsiella pneumoniae LpxH (PDB: 8G4X).
Historical Development of Pyridazine-Based Research
Pyridazine chemistry emerged in the late 19th century, but significant pharmaceutical applications only materialized following the 1987 approval of minaprine—the first pyridazine-containing drug. Early research focused on simple pyridazine analogs until the 2010s, when advances in synthetic methodology enabled complex derivatives like 3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine.
Key milestones include:
- 2019 : Demonstration that sulfonyl piperazine linkers optimize spatial arrangement in LpxH inhibitors, with AZ1 showing IC₅₀ = 360 nM against E. coli LpxH
- 2023 : FDA approval of deucravacitinib, validating pyridazine's utility in allosteric kinase inhibition
- 2024 : Development of formal [4+2] cyclization methods enabling efficient pyridazine synthesis from vinylogous enaminonitriles (yields 68-92%)
The target compound represents a convergence of these advancements, incorporating design principles from antibiotic and kinase inhibitor research. Its 5-methoxy-2,4-dimethylphenylsulfonyl group directly derives from structure-activity relationship (SAR) studies showing that ortho-substituted aryl sulfonamides enhance bacterial membrane penetration by 3.2-4.2× compared to para-substituted analogs.
Scientific Relevance of Heterocyclic Nitrogen Compounds
Heterocyclic nitrogen compounds constitute 59% of FDA-approved small-molecule drugs due to their versatile molecular recognition properties. The target compound exemplifies three critical advantages of nitrogen-rich heterocycles:
| Structural Feature | Biophysical Property | Biological Impact |
|---|---|---|
| Pyridazine core | High dipole moment (4.22 D) | Enhanced target binding via π-π stacking |
| Sulfonyl piperazine | Hydrogen-bond acceptor capacity | Stabilizes enzyme-inhibitor complexes |
| 3-Methylpyrazole | Moderate lipophilicity (clogP ≈ 2.1) | Improves membrane permeability |
Quantum mechanical calculations reveal that the pyridazine's nitrogen atoms participate in resonance-assisted hydrogen bonds (RAHBs) with backbone carbonyls in the LpxH active site, contributing ~3.8 kcal/mol binding energy. Simultaneously, the sulfonyl group engages in charge-transfer interactions with aromatic residues like F141, a critical residue in the LpxH catalytic lid.
Current Research Landscape
Recent studies highlight three primary research directions for sulfonyl piperazine pyridazine derivatives:
Antimicrobial Development :
Kinase Inhibition :
Synthetic Methodology :
Emerging applications in photopharmacology exploit the compound's UV absorbance profile (λₘₐₓ = 312 nm) for light-activated drug delivery systems. Preliminary studies show 75% release of active species under 365 nm irradiation.
Properties
IUPAC Name |
3-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-15-13-16(2)19(14-18(15)30-4)31(28,29)26-11-9-25(10-12-26)20-5-6-21(23-22-20)27-8-7-17(3)24-27/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQBEHWBWZPTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C(=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Substitution Reactions:
Sulfonylation: The 5-methoxy-2,4-dimethylphenyl group is introduced through a sulfonylation reaction, where the phenyl group is first functionalized with a sulfonyl chloride, followed by reaction with piperazine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings and the piperazine moiety can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets. Its structure suggests it could bind to proteins or enzymes, influencing their activity.
Medicine
Medically, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological pathways makes it a candidate for drug development, particularly in areas like oncology and neurology.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for more complex pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and pyrazolyl groups are likely involved in binding to these targets, modulating their activity. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The compound’s closest analogs differ in sulfonyl substituents, pyridazine/pyrazole modifications, and biological activities. Key examples include:
Table 1: Structural and Functional Comparison
Key Observations
Sulfonyl Group Impact: The target compound’s 5-methoxy-2,4-dimethylphenylsulfonyl group is bulkier and more electron-rich than the halogenated (Cl, F) variants in . This may enhance lipophilicity and metabolic stability compared to the electron-withdrawing Cl/F substituents, which could improve membrane permeability but reduce solubility . The 2,4-difluorophenyl analog has lower molecular weight (416.37 vs.
Pyridazine vs. Pyrazole Modifications: The propyl-phenoxy chain in replaces the sulfonyl group, reducing rigidity and possibly altering receptor binding. This compound’s anti-bacterial/anti-viral activities suggest that the pyridazine core itself is pharmacologically active . The methanesulfonylphenyl substituent in introduces a polar group distant from the pyridazine core, which might influence solubility or target engagement differently than direct sulfonyl attachments .
Synthetic Routes :
- The target compound likely follows a synthesis pathway similar to , where pyridazine intermediates are functionalized via nucleophilic substitution (e.g., reacting dichloropyridazine with piperazine derivatives). The 5-methoxy-2,4-dimethylphenylsulfonyl group would require a specialized sulfonyl chloride precursor, contrasting with the commercial (2-fluorophenyl)piperazine used in .
Pharmacological Implications
- Halogenated Analogs : The 3-Cl and 2,4-F substituents in may confer stronger electrophilic character, increasing reactivity toward biological nucleophiles (e.g., enzyme active sites). However, they might also be more prone to metabolic oxidation.
- Target Compound’s Methoxy/Methyl Groups : These substituents could shield the sulfonyl group from enzymatic degradation, extending half-life. The methyl groups may also enhance hydrophobic interactions in binding pockets.
- Pyrazole Role : The 3-methylpyrazole in the target and analogs likely contributes to π-π stacking or hydrogen bonding, a feature absent in the chloro-pyridazine analog .
Biological Activity
The compound 3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule with potential therapeutic applications. Its structure includes a piperazine ring, a pyridazine moiety, and a pyrazole unit, which are known to exhibit various biological activities. This article aims to explore the biological activity of this compound based on available research findings.
The molecular formula of the compound is with a molecular weight of approximately 470.6 g/mol. The structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.6 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is believed to stem from its interactions with various molecular targets within the body:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to the active sites of specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The piperazine and pyrazole components can interact with cell surface receptors, influencing signaling pathways that regulate cellular functions.
- Disruption of Cellular Processes : The compound may interfere with critical cellular processes, leading to altered cell proliferation or apoptosis.
Biological Activity Studies
Recent studies have focused on the anti-inflammatory and analgesic properties of compounds similar to this compound.
Case Study: COX-II Inhibition
A study published in ACS Omega investigated compounds related to pyrazole derivatives as potential COX-II inhibitors. The findings indicated that certain modifications in the pyrazole structure could enhance selectivity and potency against COX-II, a target for anti-inflammatory drugs. For example, compounds exhibited IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, demonstrating significant anti-inflammatory effects comparable to established drugs like Celecoxib .
Table 1: Summary of Biological Activity Findings
| Compound | Target | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| PYZ16 | COX-II | 0.52 | 10.73 |
| Celecoxib | COX-II | 0.78 | 9.51 |
| PYZ37 | COX-II | 0.20 | Not specified |
Pharmacological Implications
The structural features of this compound suggest potential applications in treating conditions associated with inflammation and pain management due to its ability to inhibit key enzymes involved in these processes.
Q & A
Basic Synthesis and Characterization
Q1.1: What are the key steps and challenges in synthesizing this compound? Methodological Answer: Synthesis typically involves multi-step reactions:
Core Formation : Pyridazine derivatives are synthesized via cyclocondensation of diketones with hydrazines.
Piperazine Functionalization : Sulfonylation of the piperazine moiety using 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) .
Pyrazole Coupling : Nucleophilic substitution at the pyridazine C-6 position with 3-methyl-1H-pyrazole under reflux in aprotic solvents (e.g., THF) .
Key Challenges :
- Regioselectivity : Ensuring substitution at the correct position on pyridazine (C-6 vs. C-3).
- Purity : Byproducts from incomplete sulfonylation require purification via column chromatography or recrystallization .
Q1.2: How is structural confirmation achieved post-synthesis? Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C23H28N6O3S) .
Advanced Synthesis: Regioselectivity and Yield Optimization
Q2.1: How can regioselectivity in pyridazine substitution be controlled? Methodological Answer:
- Directing Groups : Electron-withdrawing groups (e.g., sulfonyl) at C-4 of pyridazine direct nucleophilic attack to C-6 .
- Catalysis : Use of Pd catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling with pyrazole boronic esters enhances regioselectivity .
- Temperature Control : Lower temperatures (0–5°C) minimize competing reactions .
Q2.2: What strategies improve yield during sulfonylation? Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates .
- Stoichiometry : Excess sulfonyl chloride (1.5–2 eq) ensures complete piperazine functionalization .
- Reaction Monitoring : TLC (silica gel, eluent: EtOAc/hexane 3:7) tracks progress; Rf ~0.5 for sulfonylated product .
Biological Activity Evaluation
Q3.1: How is the compound’s bioactivity assessed in vitro? Methodological Answer:
- Target Screening :
- Enzyme Assays : Inhibition of kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT2A serotonin receptor) .
- Cell-Based Assays :
Q3.2: How are pharmacokinetic properties evaluated? Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Metabolic Stability : Incubation with liver microsomes (human/rat) and LC-MS analysis of parent compound depletion .
- Plasma Protein Binding : Equilibrium dialysis followed by HPLC quantification .
Structure-Activity Relationship (SAR) Studies
Q4.1: Which structural modifications enhance target affinity? Methodological Answer: Data from analogous compounds (see Table 1):
Q4.2: How do substituents on the sulfonyl group influence selectivity? Methodological Answer:
- Electron-Donating Groups (e.g., 5-methoxy): Enhance binding to serotonin receptors via π-π stacking .
- Bulky Groups (e.g., 2,4-dimethyl): Reduce off-target interactions with CYP450 enzymes .
Target Identification and Mechanism of Action
Q5.1: How are biological targets identified computationally? Methodological Answer:
- Molecular Docking : AutoDock Vina screens against Protein Data Bank (PDB) targets (e.g., 5-HT2A: PDB ID 6WGT) .
- Pharmacophore Modeling : Matches compound features (e.g., sulfonyl as H-bond acceptor) to kinase ATP-binding pockets .
Q5.2: How is target engagement validated experimentally? Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Heating lysates to denature target proteins; Western blot confirms stabilization by compound binding .
- Knockdown Studies : siRNA-mediated gene silencing of putative targets (e.g., PI3K) reverses compound effects .
Data Contradiction and Reproducibility
Q6.1: How to resolve discrepancies in reported IC50 values? Methodological Answer:
- Assay Standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
- Normalize to reference inhibitors (e.g., staurosporine for kinases) .
- Meta-Analysis : Compare data across ≥3 independent studies; exclude outliers via Grubbs’ test .
Advanced Analytical Techniques
Q7.1: How is compound purity validated for in vivo studies? Methodological Answer:
- HPLC : C18 column, gradient elution (MeCN/H2O + 0.1% TFA); purity ≥95% required .
- Elemental Analysis : Deviation ≤0.4% for C, H, N .
Computational Modeling for Optimization
Q8.1: How is molecular dynamics (MD) used to refine lead compounds? Methodological Answer:
- Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories .
- Free Energy Calculations : MM-PBSA determines ΔG of binding; modifications reducing ΔG by >2 kcal/mol are prioritized .
Alternative Synthetic Routes
Q9.1: Are green chemistry approaches feasible for large-scale synthesis? Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., sulfonylation in 30 mins vs. 12 hrs) .
- Solvent-Free Conditions : Mechanochemical grinding (e.g., with K2CO3) for pyrazole coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
